molecular formula C9H13NO2S B092140 tert-Butyl thiophen-3-ylcarbamate CAS No. 19228-91-2

tert-Butyl thiophen-3-ylcarbamate

Cat. No. B092140
CAS RN: 19228-91-2
M. Wt: 199.27 g/mol
InChI Key: PRWYQCYSADTIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl thiophen-3-ylcarbamate is a chemical compound that has garnered attention in various research studies due to its potential utility in organic synthesis and pharmaceutical applications. The compound features a tert-butyl group attached to a thiophene ring via a carbamate linkage. This structure is of interest for its potential use as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs) .

Synthesis Analysis

The synthesis of tert-butyl thiophen-3-ylcarbamate and its derivatives has been explored in several studies. A practical synthesis route for trans-tert-butyl-2-aminocyclopentylcarbamate, a related compound, involves aziridine opening and optical resolution, providing access to multigram quantities of both enantiomers . Another study reports the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a diketopiperazine derivative, which was separated by column chromatography . Additionally, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was achieved through a high-yielding preparation involving Boc-involved neighboring group participation mediated by thionyl chloride .

Molecular Structure Analysis

The molecular structure of tert-butyl thiophen-3-ylcarbamate has been analyzed using various techniques. Vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted to investigate the experimental and theoretical vibrational frequencies, optimized geometric parameters, and molecular orbital energies . In another study, the crystal structure of a related compound, tert-butyl N-(thiophen-2-yl)carbamate, was determined, revealing a dihedral angle between the thiophene ring and the carbamate group and the presence of intramolecular and intermolecular interactions .

Chemical Reactions Analysis

Research on tert-butyl thiophen-3-ylcarbamate derivatives has shown that these compounds can undergo various chemical reactions. For instance, tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate was used to synthesize 9-substituted derivatives by reacting with different acid chlorides . The compound's reactivity and the ability to form derivatives make it a valuable intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl thiophen-3-ylcarbamate derivatives have been studied to understand their behavior in different conditions. The heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate were determined using adiabatic calorimetry, revealing a solid-liquid phase transition and providing insights into the compound's thermodynamic functions . The crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate, another derivative, showed the importance of hydrogen bonding in the crystal packing .

Scientific Research Applications

  • Li et al. (2012) developed a scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, as an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved a Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation (Li, Gao, Lorenz, Xu, Johnson, Ma, Lee, Grinberg, Busacca, Lu, Senanayake, 2012).

  • Storgaard and Ellman (2009) described the preparation of tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate through Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. This process involved several steps including cannulation and Schlenk techniques (Storgaard, Ellman, 2009).

  • Padwa, Brodney, and Lynch (2003) explored the preparation and Diels-Alder reaction of a 2-amido substituted furan, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This study focused on amine carbamates and heterocycles, highlighting rearrangements and ring-opening reactions (Padwa, Brodney, Lynch, 2003).

  • Aouine et al. (2016) characterized tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. This study provided insights into the structural properties of this compound (Aouine, Faraj, Alami, El-Hallaoui, Akhazzane, 2016).

  • Chalina, Chakarova, and Staneva (1998) synthesized and evaluated novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea for antiarrhythmic and hypotensive activities (Chalina, Chakarova, Staneva, 1998).

  • Sert et al. (2014) investigated the vibrational frequencies of tert-Butyl N-(thiophen-2yl)carbamate using experimental and theoretical methods, focusing on spectroscopic characteristics and molecular orbital energies (Sert, Singer, Findlater, Doğan, Çırak, 2014).

Safety And Hazards

The safety data sheet for a similar compound, “tert-Butyl carbamate”, suggests that it is irritating to the eyes and may be harmful if inhaled or absorbed through the skin . It should be stored in a cool place and handled in a well-ventilated hood .

properties

IUPAC Name

tert-butyl N-thiophen-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWYQCYSADTIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353030
Record name tert-Butyl thiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl thiophen-3-ylcarbamate

CAS RN

19228-91-2
Record name tert-Butyl thiophen-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(thiophen-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Thiophenecarboxylic acid (31 g, 0.24 mol), Diphenylphosphoryl azide (57 mL, 0.26 mol) and triethylamine (36 mL, 0.26 mol) were combined in dry tert-butanol (450 mL) and the resulting solution was heated to reflux. After 22 h the cooled solution was concentrated in vacuo to remove solvent. The residue was taken up in diethyl ether (1.5 L) and washed with 5% aqueous citric acid, water and brine (1.5 L each), dried (Na2SO4), and concentrated in vacuo to give the crude product as a tacky tan solid (51 g). Recrystallization from hot ethyl acetate-hexane gave the title compound (33 g, 69%, m.p. 139-41° C.) as shiny off-white needles.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
reactant
Reaction Step Four
Yield
69%

Synthesis routes and methods II

Procedure details

Thiophene-3-carboxylic acid (2.50 g, 19.5 mmol), diphenylphosphoryl azide (4.62 mL, 21.5 mmol), triethylamine (3.26 mL, 23.4 mmol) were dissolved in tert-butanol (50 mL), and the solution was stirred for 3.5 hours under reflux. Water was added to the reaction solution at 0° C., which was then extracted with ethyl acetate, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=10:1), and the title compound (3.33 g, 16.7 mmol, 86%) was obtained as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl thiophen-3-ylcarbamate
Reactant of Route 2
tert-Butyl thiophen-3-ylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl thiophen-3-ylcarbamate
Reactant of Route 4
tert-Butyl thiophen-3-ylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl thiophen-3-ylcarbamate
Reactant of Route 6
tert-Butyl thiophen-3-ylcarbamate

Citations

For This Compound
1
Citations
R Wouters, J Tian, P Herdewijn… - ChemMedChem, 2019 - Wiley Online Library
… tert-Butyl thiophen-3-ylcarbamate (50): To a solution of thiophene-3-carboxylic acid 48 (2.00 … 3-Aminothiophene hydrochloride (51): tert-Butyl thiophen-3-ylcarbamate 50 (500 mg, 2.50 …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.